molecular formula C19H29N3O3 B5209392 ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate

ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate

Cat. No. B5209392
M. Wt: 347.5 g/mol
InChI Key: AOSIAONUHNCKAU-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate, also known as EMPP, is a chemical compound that belongs to the class of piperidine derivatives. EMPP is a versatile compound that has gained considerable attention in the scientific community due to its diverse applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate has been widely used in scientific research due to its diverse applications. One of the most significant applications of ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate is in medicinal chemistry, where it is used as a scaffold for the development of novel drugs. ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate derivatives have been synthesized and tested for their pharmacological properties, such as analgesic, anti-inflammatory, and antipsychotic activities.
In addition, ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate has been used in neuroscience research to study the mechanism of action of various drugs. ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate has been shown to interact with dopamine receptors and modulate the release of neurotransmitters, such as dopamine and serotonin. This property of ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate has been exploited to study the role of dopamine receptors in various neurological disorders such as Parkinson's disease and schizophrenia.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate is complex and not fully understood. However, it is known that ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate interacts with various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In vivo studies have shown that ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate can modulate the release of neurotransmitters, such as dopamine and serotonin, and affect various physiological processes such as blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

Ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate has several advantages as a research tool. It is a versatile compound that can be easily synthesized and modified to produce derivatives with different pharmacological properties. ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate has also been extensively studied, and its mechanism of action is well understood. However, ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate also has some limitations. It has a relatively short half-life, which limits its use in long-term studies. In addition, ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate. One area of interest is the development of novel ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate derivatives with improved pharmacological properties. Another area of interest is the study of the role of ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate in neurological disorders such as Parkinson's disease and schizophrenia. Finally, the use of ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate as a research tool for the study of neurotransmitter release and receptor function is an area of ongoing research.

Synthesis Methods

Ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate can be synthesized by the reaction of ethyl 4-piperidinecarboxylate with 4-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate has been extensively studied in the literature, and various modifications have been proposed to improve the yield and purity of the product.

properties

IUPAC Name

ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-3-25-19(23)22-10-8-16(9-11-22)20-12-14-21(15-13-20)17-6-4-5-7-18(17)24-2/h4-7,16H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSIAONUHNCKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate

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